Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 409127-35-1
VCID: VC8114298
InChI: InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Molecular Formula: C13H15Cl2NO4
Molecular Weight: 320.16 g/mol

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate

CAS No.: 409127-35-1

Cat. No.: VC8114298

Molecular Formula: C13H15Cl2NO4

Molecular Weight: 320.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate - 409127-35-1

Specification

CAS No. 409127-35-1
Molecular Formula C13H15Cl2NO4
Molecular Weight 320.16 g/mol
IUPAC Name methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Standard InChI InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18)
Standard InChI Key KXNKMOCFPSSXHX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a methyl ester, a Boc-protected amine, and two chlorine atoms on a benzene ring. The Boc group ((CH3)3COC(O) \text{(CH}_3\text{)}_3\text{COC(O)}) serves as a temporary protective moiety for the amine, enabling selective reactivity during synthetic sequences . The chlorine atoms at the 2 and 6 positions introduce steric and electronic effects that influence the compound’s reactivity and interactions in downstream applications .

Key structural features:

  • Boc-protected amine: Enhances solubility in organic solvents and prevents unwanted side reactions during synthesis .

  • Chlorine substituents: Electron-withdrawing groups that direct electrophilic substitution reactions and stabilize intermediates .

  • Methyl ester: Facilitates hydrolysis to carboxylic acids under mild conditions, a common step in prodrug design .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application:

PropertyValueSource
Molecular Weight320.17 g/mol
Purity≥95%
Storage Conditions2–8°C
SolubilitySoluble in DMSO, THF, DCM
SMILES NotationCOC(=O)C1=C(Cl)C=C(NC(=O)OC(C)(C)C)C=C1Cl

The Boc group’s lipophilicity contributes to the compound’s solubility in nonpolar solvents, while the ester and chlorine atoms moderate its polarity .

Synthetic Routes and Industrial Preparation

Key Synthetic Pathways

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate typically involves multi-step sequences starting from substituted benzoic acid derivatives. A common approach includes:

  • Chlorination: Introduction of chlorine atoms at the 2 and 6 positions of 4-aminobenzoic acid using chlorinating agents like Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) to protect the amine group .

  • Esterification: Conversion of the carboxylic acid to a methyl ester using methanol and a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) .

Example reaction:

4-Amino-2,6-dichlorobenzoic acid+(Boc)2OBaseBoc-protected intermediateMeOH, H+Methyl ester[10][12]\text{4-Amino-2,6-dichlorobenzoic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected intermediate} \xrightarrow{\text{MeOH, H}^+} \text{Methyl ester}[10][12]

Optimization Challenges

  • Regioselectivity: Ensuring precise chlorination at the 2 and 6 positions requires controlled reaction conditions to avoid over-chlorination .

  • Boc Stability: The Boc group is susceptible to acidic conditions, necessitating neutral or mildly basic environments during synthesis .

  • Yield Improvements: Catalytic methods using DMAP (4-dimethylaminopyridine) or N-hydroxysuccinimide have been reported to enhance esterification efficiency .

Applications in Pharmaceutical Research

Role in Protease Inhibitor Development

This compound serves as a critical intermediate in the synthesis of covalent inhibitors targeting viral proteases, such as SARS-CoV-2 3CLpro^\text{pro} . The chlorine atoms and Boc group contribute to binding affinity and metabolic stability:

  • Chlorine Substituents: Enhance hydrophobic interactions with protease active sites .

  • Boc Group: Temporarily masks the amine, enabling selective deprotection during late-stage functionalization .

In a 2020 study, analogous chloro-substituted Boc-protected benzoates demonstrated nanomolar inhibitory activity against coronavirus proteases, highlighting their therapeutic potential .

Use in PROTAC Design

The compound’s versatility extends to proteolysis-targeting chimeras (PROTACs), where it functions as a linker moiety. For example, its integration into SHP2-targeting PROTACs enabled selective degradation of oncogenic phosphatases in leukemic cells . The methyl ester group allows subsequent conjugation to E3 ligase ligands, while the Boc group ensures compatibility with solid-phase synthesis .

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